molecular formula C16H16N6O4 B2763743 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide CAS No. 1797059-98-3

2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide

Cat. No.: B2763743
CAS No.: 1797059-98-3
M. Wt: 356.342
InChI Key: QVQMJIOJESZNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining an oxazole-4-carboxamide core linked via a propyl chain to a 3-methyl-1,2,4-oxadiazole moiety, with an additional isonicotinamido substituent. Such structural complexity is characteristic of bioactive molecules targeting enzymes or receptors involved in diseases like cancer or viral infections . The oxazole and oxadiazole rings contribute to rigidity and electronic properties that may enhance binding affinity, while the propyl linker and isonicotinamido group modulate solubility and pharmacokinetics. Synthetically, it likely derives from methods analogous to hydrazine-carboxamide preparations involving isocyanates or in situ intermediates .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-10-19-13(26-22-10)3-2-6-18-15(24)12-9-25-16(20-12)21-14(23)11-4-7-17-8-5-11/h4-5,7-9H,2-3,6H2,1H3,(H,18,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQMJIOJESZNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, with a molecular weight of approximately 288.31 g/mol. The structural complexity arises from the incorporation of an isonicotinamide group and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies demonstrate that these compounds can inhibit bacterial growth at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A notable case involved the evaluation of related compounds against a panel of human tumor cell lines. One derivative exhibited IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent cytotoxicity . The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Anticonvulsant Activity

Some studies have also investigated the anticonvulsant properties of oxadiazole derivatives. Compounds were tested in various animal models for their ability to prevent seizures induced by chemical agents. The results indicated that certain substitutions on the oxadiazole ring enhanced anticonvulsant activity significantly compared to control groups .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 64 to 256 mg/mL against various pathogens, demonstrating their potential as novel antimicrobial agents .

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer activity of oxadiazole derivatives revealed that specific structural modifications could enhance selectivity and potency against cancer cells. For example, a derivative with an isonicotinamide substituent displayed improved activity against prostate cancer cells with an IC50 value of 9.27 µM . The study emphasized the importance of structural optimization in developing effective anticancer agents.

Research Findings

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialMRSA4 - 32 µg/mL
AntimicrobialE. coli64 - 256 mg/mL
AnticancerOvarian Cancer (OVXF 899)2.76 µM
AnticancerProstate Cancer9.27 µM
AnticonvulsantAnimal ModelsVaries

Scientific Research Applications

Anticancer Properties

Research has shown that oxadiazole derivatives exhibit significant anticancer activity. The specific compound has been evaluated for its efficacy against various cancer cell lines. For example, studies have indicated that similar oxadiazole derivatives demonstrate substantial growth inhibition in cancer cells, with some achieving over 80% inhibition against certain lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Activity

Compounds containing oxadiazole rings have also been reported to possess antimicrobial properties. The structural characteristics of 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide may enhance its ability to inhibit bacterial growth, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

  • Anticancer Evaluation : In a study evaluating various oxadiazole derivatives, the compound demonstrated promising results against several cancer cell lines. The National Cancer Institute's screening protocol revealed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Synthesis and Characterization : Researchers synthesized various substituted oxadiazoles and characterized them using techniques such as FT-IR and NMR spectroscopy. These studies confirmed the structural integrity of the compounds and provided insights into their potential biological activities .
  • Pharmacokinetics and ADME Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been conducted to assess their viability as therapeutic agents. These studies are crucial for understanding how the compound behaves in biological systems and its overall efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its amide and heterocyclic moieties under acidic or basic conditions:

Amide Hydrolysis

  • Acidic Conditions : The carboxamide group hydrolyzes to form a carboxylic acid and a primary amine. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding oxazole-4-carboxylic acid and the corresponding amine derivative .

  • Basic Conditions : Saponification with NaOH generates a carboxylate salt. This reaction is critical for modifying solubility in pharmaceutical applications .

Oxadiazole Ring Hydrolysis

The 3-methyl-1,2,4-oxadiazole ring is susceptible to acidic hydrolysis, producing a β-ketoamide intermediate. For instance, refluxing with HCl (6M) opens the oxadiazole ring, forming a transient amidoxime that rearranges to a stable product .

Nucleophilic Substitution

The oxazole ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : Directed by the electron-rich oxazole ring, nitration (HNO₃/H₂SO₄) occurs preferentially at the C-5 position, while sulfonation targets C-4 .

  • Halogenation : Bromine in acetic acid introduces halogens at C-2 or C-5, depending on reaction conditions .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., Grignard reagents) to form ketones or secondary amides. For example, treatment with RMgX replaces the amide nitrogen with an alkyl group .

Cycloaddition Reactions

The oxazole moiety engages in [3+2] and [4+2] cycloadditions:

1,3-Dipolar Cycloaddition

Reaction with nitrile oxides or diazo compounds forms fused bicyclic structures. For instance, coupling with in situ–generated nitrile oxides yields isoxazole-oxazole hybrids, a strategy used in drug discovery .

Diels-Alder Reactions

Under thermal conditions, the oxazole acts as a dienophile, reacting with conjugated dienes to form six-membered rings. This reaction is stereospecific and solvent-dependent .

Oxazole Ring Opening

Strong reducing agents (e.g., LiAlH₄) cleave the oxazole ring, producing α-amino ketones. This reactivity is exploited to access linear intermediates for further functionalization .

Oxadiazole Ring Rearrangement

Photochemical or thermal stimulation induces rearrangement of the 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer, altering electronic properties and bioactivity .

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic derivatives with halogenated oxazole rings undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, a brominated analog pairs with aryl boronic acids to form biaryl structures, enhancing π-conjugation .

Analytical Characterization

Reactions are monitored via:

  • NMR Spectroscopy : Tracks shifts in oxazole C-2 (δ ~157 ppm) and oxadiazole C-5 (δ ~145 ppm) .

  • HPLC : Quantifies hydrolysis yields (>90% purity under optimized conditions).

This compound’s reactivity underscores its utility in medicinal chemistry, particularly in generating bioactive analogs through targeted functional group transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 2: Physicochemical and Toxicity Comparisons

Compound Type Molecular Weight (g/mol) Solubility (Predicted) Stability Toxicity Profile
Target Compound ~365 Moderate (polar groups) High (stable oxadiazole) Potential skin/eye irritation
Hydrazine-carboxamides 250–350 High (polar hydrazine) Moderate Not reported
Benzamides 350–450 Low (hydrophobic substituents) Variable Nitro groups may confer mutagenicity
  • Molecular Weight : The target’s estimated molecular weight (~365) aligns with drug-like properties but approaches the upper limit for oral bioavailability, unlike lower-weight hydrazine-carboxamides .
  • Toxicity : The target’s oxadiazole and oxazole rings may reduce acute toxicity compared to nitro-containing benzamides in . However, Safety Data Sheet analogs () suggest risks of respiratory and dermal irritation, necessitating careful handling .

Q & A

Q. What are the recommended synthetic routes for 2-(isonicotinamido)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)oxazole-4-carboxamide?

The synthesis of this compound likely involves multi-step reactions, leveraging heterocyclic coupling strategies. A plausible route includes:

  • Step 1 : Formation of the oxazole-4-carboxamide core via cyclization of precursors (e.g., carboxamides with isothiocyanates) in acetonitrile under reflux .
  • Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety via cyclization using iodine and triethylamine in DMF, a method validated for analogous oxadiazole-containing compounds .
  • Step 3 : Amide coupling between the oxazole-carboxamide and isonicotinamide using activating agents like EDCI/HOBt.
    Methodological Tip : Monitor reaction progress with TLC/HPLC and confirm intermediates via 1H^1H/13C^{13}C NMR .

Q. How can researchers confirm the structural integrity of this compound?

  • Primary Techniques :
    • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., HSQC, HMBC) to verify connectivity of the oxazole, oxadiazole, and isonicotinamide groups .
    • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Advanced Validation : Single-crystal X-ray diffraction for unambiguous structural assignment, as demonstrated for structurally similar oxazole-carboxamides .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s biological activity?

  • In Vitro Screening : Use a panel of cancer cell lines (e.g., NCI-60) to assess antiproliferative activity, comparing IC50_{50} values with structurally related compounds (see Table 1) .
  • Target Identification : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen for binding affinities to enzymes like PARP or kinases, given the oxadiazole moiety’s role in enzyme inhibition .
  • Control Experiments : Include reference compounds (e.g., dacarbazine for methyl-triazeno analogs) and validate results with orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. Table 1. Comparative Biological Activity of Analogous Compounds

Compound ClassTarget Activity (IC50_{50}, nM)Key Structural FeatureReference
Oxazole-4-carboxamide250 (PARP-1)Oxazole core + amide linkage
1,2,4-Oxadiazole derivatives180 (EGFR kinase)3-Methyl-oxadiazole substituent
Isoxazole-imidazole hybrids320 (HDAC)Dual heterocyclic systems

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Data Triangulation : Cross-validate results using multiple assays (e.g., MTT assay vs. clonogenic survival) and replicate experiments under standardized conditions .
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on oxadiazole) to identify structural determinants of activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. What methodologies are recommended for studying environmental impacts of this compound?

  • Fate and Transport Studies : Apply OECD guidelines to assess biodegradation (e.g., OECD 301F) and soil adsorption (e.g., OECD 106) .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential .
  • Analytical Chemistry : Quantify environmental residues via LC-MS/MS with a detection limit ≤1 ppb .

Mechanistic and Structural Questions

Q. How does the 3-methyl-1,2,4-oxadiazole group influence the compound’s reactivity?

  • Electronic Effects : The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attack in enzyme binding .
  • Steric Considerations : The methyl group may restrict rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., observed in kinase inhibitors) .

Q. What are the challenges in optimizing pharmacokinetic properties of this compound?

  • Solubility : The lipophilic oxadiazole and oxazole rings may reduce aqueous solubility. Mitigate via salt formation (e.g., hydrochloride) or PEGylation .
  • Metabolic Stability : Screen for CYP450-mediated degradation using liver microsomes. Introduce electron-donating groups (e.g., methoxy) to reduce oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.